molecular formula C18H25N3O B2759486 N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide CAS No. 1311875-98-5

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide

Cat. No.: B2759486
CAS No.: 1311875-98-5
M. Wt: 299.418
InChI Key: AESDHWVGJFMXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a phenylcyclobutyl group, and an aminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.

    Introduction of the phenylcyclobutyl group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the phenylcyclobutyl moiety.

    Formation of the aminoacetamide group: This can be accomplished through the reaction of an appropriate amine with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, often employing catalysts and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylcyclobutyl moiety may play crucial roles in binding to these targets, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclopropyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclohexyl)amino]acetamide

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide is unique due to the presence of the phenylcyclobutyl group, which may impart distinct chemical and biological properties compared to its analogs with cyclopropyl or cyclohexyl groups. This uniqueness could translate into different reactivity, binding affinity, and overall efficacy in its applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(1-phenylcyclobutyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14(2)17(3,13-19)21-16(22)12-20-18(10-7-11-18)15-8-5-4-6-9-15/h4-6,8-9,14,20H,7,10-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESDHWVGJFMXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1(CCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.